罗丹明,3-(间羟基苯基)-

描述

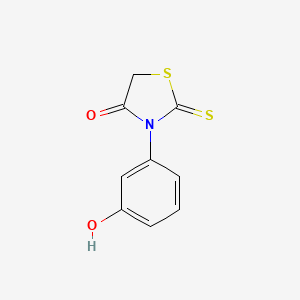

Rhodanine, 3-(m-hydroxyphenyl)- is a useful research compound. Its molecular formula is C9H7NO2S2 and its molecular weight is 225.3 g/mol. The purity is usually 95%.

The exact mass of the compound Rhodanine, 3-(m-hydroxyphenyl)- is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 29 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Rhodanine, 3-(m-hydroxyphenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Rhodanine, 3-(m-hydroxyphenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

罗丹明衍生物的生物学重要性

罗丹明是一种五元杂环分子,包含一个噻唑环,在第二个碳上有一个硫酮基团,在第四个碳上有一个羰基 . 罗丹明衍生物因其广泛的药理活性而引起了研究人员的关注 . 它们具有高度的结构多样性,已被证明作为治疗剂具有广泛的用途 .

抗菌活性

罗丹明衍生物显示出显著的抗菌活性。 例如,合成了含罗丹明-3-脂肪酸部分的吡唑取代衍生物,并分析了它们对各种革兰氏阳性菌和革兰氏阴性菌的抗菌活性 .

光开关和光诱导细胞凋亡

基于罗丹明的生色团已被用于创建功能强大的光开关 . 这些光开关可以在两个切换方向上被紫外线和可见光诱导,并且它们在亚稳态具有很高的热稳定性 . 罗丹明片段的氢键结合能力是另一个优势,使其能够应用于超分子化学或药物化学 . 已知的基于罗丹明的抑制剂SMI-16a是一种光可切换的细胞凋亡诱导剂 .

抗癌特性

罗丹明作为噻唑烷-4-酮的亚型,显示出广泛的生物活性,包括抗癌特性 . 在过去十年中,科学文献中一直在分析它们的抗癌特性 .

作用机制

Target of Action

Rhodanine derivatives are known to interact with various biological targets, including enzymes and receptors . The specific targets of Rhodanine, 3-(m-hydroxyphenyl)- would depend on its specific chemical structure and the biological context in which it is used.

Mode of Action

Rhodanine derivatives are known to interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent modification . The exact mode of action of Rhodanine, 3-(m-hydroxyphenyl)- would depend on its specific targets and the nature of its interaction with these targets.

Biochemical Pathways

Rhodanine derivatives are known to affect various biochemical pathways, depending on their specific targets . For example, some rhodanine derivatives have been shown to inhibit enzymes involved in bacterial cell wall synthesis, thereby affecting the bacterial cell wall synthesis pathway .

生化分析

Biochemical Properties

Rhodanine, 3-(m-hydroxyphenyl)-, plays a crucial role in various biochemical reactions. It has been shown to interact with several enzymes, proteins, and other biomolecules. One of the primary interactions is with xanthine oxidase, an enzyme involved in the catabolism of purines to uric acid. Rhodanine, 3-(m-hydroxyphenyl)-, acts as an inhibitor of xanthine oxidase, thereby reducing the production of uric acid and potentially alleviating conditions such as hyperuricemia .

Additionally, Rhodanine, 3-(m-hydroxyphenyl)-, has been found to interact with various proteins involved in cellular signaling pathways. For instance, it can bind to and inhibit the activity of certain kinases, which are enzymes that play a pivotal role in the regulation of cell growth and differentiation. These interactions highlight the compound’s potential as a therapeutic agent in the treatment of diseases characterized by abnormal cell proliferation .

Cellular Effects

The effects of Rhodanine, 3-(m-hydroxyphenyl)-, on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, Rhodanine, 3-(m-hydroxyphenyl)-, has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and promoting apoptosis. This is achieved through the downregulation of cyclin-dependent kinases and the upregulation of pro-apoptotic proteins .

Moreover, Rhodanine, 3-(m-hydroxyphenyl)-, affects cellular metabolism by inhibiting key metabolic enzymes. This leads to a reduction in the production of reactive oxygen species and an overall decrease in oxidative stress, which is beneficial in preventing cellular damage and promoting cell survival .

Molecular Mechanism

The molecular mechanism of action of Rhodanine, 3-(m-hydroxyphenyl)-, involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Rhodanine, 3-(m-hydroxyphenyl)-, binds to the active site of xanthine oxidase, forming a stable complex that prevents the enzyme from catalyzing the oxidation of hypoxanthine to xanthine and xanthine to uric acid .

Furthermore, Rhodanine, 3-(m-hydroxyphenyl)-, inhibits the activity of kinases by binding to their ATP-binding sites. This inhibition disrupts the phosphorylation of downstream targets, leading to alterations in cell signaling pathways and gene expression. These molecular interactions underscore the compound’s potential as a therapeutic agent in the treatment of various diseases .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Rhodanine, 3-(m-hydroxyphenyl)-, have been observed to change over time. The compound exhibits good stability under physiological conditions, with minimal degradation over extended periods. Long-term studies have shown that Rhodanine, 3-(m-hydroxyphenyl)-, maintains its inhibitory effects on xanthine oxidase and kinases, resulting in sustained reductions in uric acid levels and cell proliferation .

Prolonged exposure to Rhodanine, 3-(m-hydroxyphenyl)-, can lead to adaptive cellular responses, such as the upregulation of compensatory pathways that counteract the compound’s inhibitory effects. These findings highlight the importance of monitoring the temporal effects of Rhodanine, 3-(m-hydroxyphenyl)-, in laboratory settings to optimize its therapeutic potential .

Dosage Effects in Animal Models

The effects of Rhodanine, 3-(m-hydroxyphenyl)-, vary with different dosages in animal models. At low to moderate doses, the compound effectively inhibits xanthine oxidase and kinases, leading to therapeutic benefits such as reduced uric acid levels and decreased tumor growth. At high doses, Rhodanine, 3-(m-hydroxyphenyl)-, can exhibit toxic effects, including hepatotoxicity and nephrotoxicity .

Threshold effects have been observed, where the therapeutic benefits of Rhodanine, 3-(m-hydroxyphenyl)-, plateau at higher doses, while the risk of adverse effects increases. These findings underscore the importance of determining the optimal dosage range for Rhodanine, 3-(m-hydroxyphenyl)-, to maximize its therapeutic efficacy while minimizing toxicity .

Metabolic Pathways

Rhodanine, 3-(m-hydroxyphenyl)-, is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound is metabolized by hepatic enzymes, leading to the formation of various metabolites that retain some of the parent compound’s biological activity. These metabolites can further interact with xanthine oxidase and kinases, contributing to the overall therapeutic effects of Rhodanine, 3-(m-hydroxyphenyl)- .

Additionally, Rhodanine, 3-(m-hydroxyphenyl)-, affects metabolic flux by modulating the activity of key metabolic enzymes. This results in changes in metabolite levels, such as reduced concentrations of uric acid and reactive oxygen species, which are beneficial in preventing oxidative stress and cellular damage .

Transport and Distribution

The transport and distribution of Rhodanine, 3-(m-hydroxyphenyl)-, within cells and tissues are mediated by specific transporters and binding proteins. The compound is efficiently taken up by cells through active transport mechanisms and is distributed to various cellular compartments. Rhodanine, 3-(m-hydroxyphenyl)-, accumulates in tissues with high metabolic activity, such as the liver and kidneys, where it exerts its therapeutic effects .

Furthermore, Rhodanine, 3-(m-hydroxyphenyl)-, interacts with binding proteins that facilitate its transport across cellular membranes and its localization to specific subcellular compartments. These interactions are crucial for the compound’s bioavailability and therapeutic efficacy .

Subcellular Localization

Rhodanine, 3-(m-hydroxyphenyl)-, exhibits specific subcellular localization, which is essential for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with enzymes and proteins involved in metabolic and signaling pathways. Additionally, Rhodanine, 3-(m-hydroxyphenyl)-, can be targeted to specific organelles, such as mitochondria, through post-translational modifications and targeting signals .

The subcellular localization of Rhodanine, 3-(m-hydroxyphenyl)-, influences its activity by determining the accessibility of its target biomolecules. For example, the localization of Rhodanine, 3-(m-hydroxyphenyl)-, to mitochondria enhances its ability to modulate mitochondrial enzymes and reduce oxidative stress, thereby promoting cell survival and function .

生物活性

Rhodanine derivatives, particularly those with substitutions such as 3-(m-hydroxyphenyl), have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of Rhodanine, 3-(m-hydroxyphenyl)-, focusing on its anticancer properties, antimicrobial effects, and other pharmacological potentials.

Overview of Rhodanine Derivatives

Rhodanines are a class of compounds characterized by a thiazolidinone core structure. They are known for their broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects. The introduction of various substituents on the rhodanine ring can significantly influence their biological activity.

Structure-Activity Relationship (SAR)

The anticancer properties of Rhodanine, 3-(m-hydroxyphenyl)- have been evaluated in several studies. A notable investigation involved the synthesis of various rhodanine derivatives and their testing against different cancer cell lines. For instance:

- Cytotoxicity Testing : Compounds were tested against K562 (human chronic myelogenous leukemia) and MCF-7 (human breast adenocarcinoma) cell lines. The presence of hydroxyl groups in the structure was found to enhance cytotoxicity. Specifically, a derivative with a hydroxyl group showed moderate cytotoxicity with an inhibition percentage of 64.4% at 100 µg/mL against MCF-7 cells .

- IC50 Values : Another study highlighted that the introduction of specific substituents could lead to varying IC50 values. For example, a compound with a carboxyethyl group exhibited an IC50 value of 200 µg/mL against HeLa cells . This indicates that modifications to the rhodanine structure can optimize its anticancer efficacy.

| Compound | Cell Line | IC50 (µg/mL) | % Inhibition |

|---|---|---|---|

| 3-(m-hydroxyphenyl)-rhodanine | MCF-7 | 100 | 64.4 |

| Carboxyethyl-rhodanine | HeLa | 200 | - |

The mechanism through which rhodanine derivatives exert their anticancer effects often involves interaction with molecular targets such as the epidermal growth factor receptor (EGFR). Studies suggest that compounds possessing free -NH groups in the rhodanine moiety demonstrate greater potency compared to those with bulky substituents .

Antimicrobial Activity

Rhodanine derivatives also exhibit promising antimicrobial properties. For example:

- Antibacterial Properties : Certain rhodanines have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). A study reported that specific rhodanine derivatives inhibited bacterial growth significantly, suggesting their potential as antibacterial agents .

- Mechanism Insights : The structural similarity between rhodanines and penicillin has been proposed as a reason for their antibacterial activity. The derivatives interact with bacterial enzymes, inhibiting their function and leading to cell death .

| Compound Type | Target Bacteria | Activity |

|---|---|---|

| Rhodanine Derivative | MRSA | Inhibitory |

| Thiohydantoin Analog | Various Gram-positive strains | Potent |

Additional Biological Activities

Beyond anticancer and antimicrobial effects, rhodanine derivatives have been investigated for other pharmacological activities:

- Anti-inflammatory Effects : Some studies have indicated that certain rhodanine compounds can inhibit inflammatory pathways, making them candidates for treating inflammatory diseases .

- Antioxidant Properties : The antioxidant capacity of these compounds has also been documented, contributing to their potential in preventing oxidative stress-related diseases .

Case Studies and Research Findings

Several case studies have demonstrated the efficacy of rhodanine derivatives in clinical and preclinical settings:

- Cytotoxicity Against Cancer Cells : A study found that specific derivatives showed selective toxicity towards cancer cells while sparing normal cells, highlighting their therapeutic potential .

- Broad Spectrum Antimicrobial Activity : Research indicated that certain rhodanines exhibited activity against both gram-positive and gram-negative bacteria, emphasizing their versatility as antimicrobial agents .

属性

IUPAC Name |

3-(3-hydroxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2S2/c11-7-3-1-2-6(4-7)10-8(12)5-14-9(10)13/h1-4,11H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOOHYYNHIDAVIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=S)S1)C2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50178107 | |

| Record name | Rhodanine, 3-(m-hydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50178107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

29 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49647903 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

23517-76-2 | |

| Record name | Rhodanine, 3-(m-hydroxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023517762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rhodanine, 3-(m-hydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50178107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。